molecular formula C23H17Br2N3O3S2 B11524208 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11524208
M. Wt: 607.3 g/mol
InChI Key: NDIRVCOMABUKMR-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a dibromohydroxyphenyl group, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-aminobenzothiazole under acidic conditions to form the Schiff base. This intermediate is then reacted with 2-methoxyphenylacetic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-Dibromo Benzaldehyde: A related compound with a similar dibromohydroxyphenyl group but lacking the benzothiazole and methoxyphenylacetamide moieties.

    3,5-Dibromo-2-methoxybenzaldehyde: Another related compound with a dibromohydroxyphenyl group and a methoxy group but without the benzothiazole and acetamide functionalities.

Uniqueness

2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole ring, dibromohydroxyphenyl group, and methoxyphenylacetamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H17Br2N3O3S2

Molecular Weight

607.3 g/mol

IUPAC Name

2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H17Br2N3O3S2/c1-31-19-5-3-2-4-17(19)27-21(29)12-32-23-28-18-7-6-15(10-20(18)33-23)26-11-13-8-14(24)9-16(25)22(13)30/h2-11,30H,12H2,1H3,(H,27,29)

InChI Key

NDIRVCOMABUKMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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